
3-(Cyclopentylmethylidene)piperidine
Vue d'ensemble
Description
“3-(Cyclopentylmethylidene)piperidine” is a chemical compound with the molecular formula C11H19N . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
Rigorous FC analysis revealed the precise structure of a cationic Chair-Ax-like conformer induced by removal of an electron from the lone-pair sp3 orbital of the nitrogen atom in piperidine .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
“3-(Cyclopentylmethylidene)piperidine” is a chemical compound with the molecular formula C11H19N . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Applications De Recherche Scientifique
mRNA–Lipid Nanoparticle Systems
The compound has been utilized in the development of mRNA–lipid nanoparticle (LNP) systems. These systems are designed to enhance the stability and delivery of mRNA, which is crucial for various therapeutic applications. Piperidine-based ionizable lipids, such as 3-(Cyclopentylmethylidene)piperidine, have shown promise in improving the long-term storage stability of mRNA/LNPs at refrigeration temperatures . This is particularly relevant for mRNA-based vaccines and treatments, where maintaining the integrity of the mRNA is essential.
Cancer Vaccines
Piperidine derivatives are instrumental in the field of cancer vaccines. They play a critical role in the encapsulation and delivery of mRNA to target cells, which is a fundamental aspect of cancer vaccine development . The ability to efficiently deliver mRNA to cells allows for the expression of tumor antigens, which can then stimulate an immune response against cancer cells.
Protein Replacement Therapy
In protein replacement therapy, piperidine-based compounds are used to facilitate the delivery of mRNA that encodes for therapeutic proteins . This approach is used to treat various genetic disorders where a specific protein is deficient or malfunctioning. By delivering the mRNA, the body’s own cellular machinery can produce the necessary proteins, potentially alleviating the symptoms of the disorder.
Genome Editing
The applications of piperidine derivatives extend to genome editing technologies, such as CRISPR-Cas9 . These compounds help in the delivery of mRNA that encodes for the Cas9 protein and guide RNAs, enabling precise modifications to the genome. This has significant implications for gene therapy and the treatment of genetic diseases.
Antiviral Medications
Certain piperidine derivatives exhibit antiviral properties and are being researched for potential use in antiviral medications . These compounds may interfere with viral replication or assist in the delivery of antiviral agents, offering a promising avenue for the treatment of viral infections.
Pharmacological Applications
Piperidine derivatives, including 3-(Cyclopentylmethylidene)piperidine, are present in various classes of pharmaceuticals . They have been found to possess a range of pharmacological activities, which makes them valuable in drug design and development. The versatility of these compounds allows for their use in creating medications for a variety of health conditions.
Synthesis of Biologically Active Compounds
The synthesis of substituted piperidines is an important area of research due to their presence in many biologically active compounds . Researchers are focused on developing fast and cost-effective methods for synthesizing these derivatives, which can then be used in the creation of new drugs.
Molecular Mechanisms in Cancer
Piperidine compounds have been studied for their effects on molecular mechanisms in cancer cells. For example, piperine has been shown to inhibit the Akt signaling pathway in breast cancer cell lines, which is a pathway often involved in the progression of cancer . Understanding these mechanisms can lead to the development of targeted cancer therapies.
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
3-(cyclopentylmethylidene)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-2-5-10(4-1)8-11-6-3-7-12-9-11/h8,10,12H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJGARCHCKKJIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C=C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentylmethylidene)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



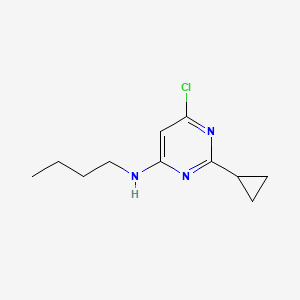
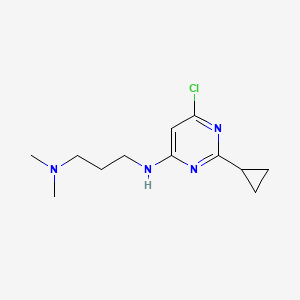
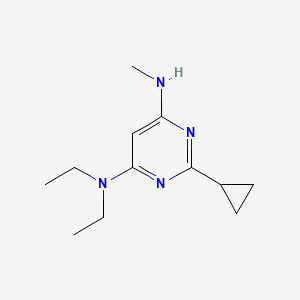
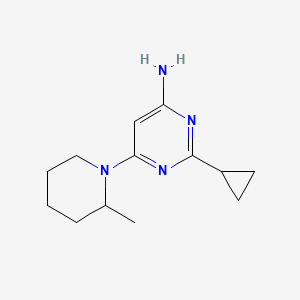
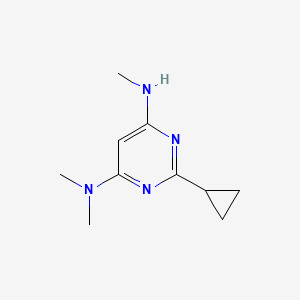

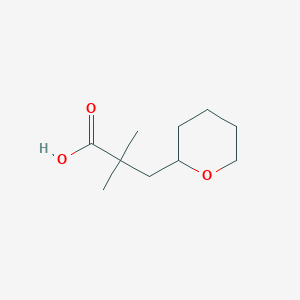

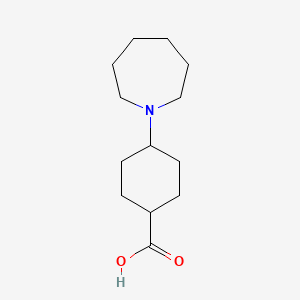

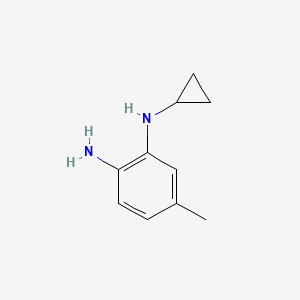
![2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470517.png)
![Methyl 3-[(cyclopentylmethyl)amino]-2,2-dimethylpropanoate](/img/structure/B1470519.png)
![Pyrimidine, 2,5-dichloro-4-[(3-chlorophenyl)methoxy]-](/img/structure/B1470520.png)